5-Nitro-1-phenylbenzimidazole
Overview
Description
5-Nitro-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
The primary target of 5-Nitro-1-phenylbenzimidazole is the F420-dependent enzyme system . This enzyme system plays a crucial role in the metabolism of various organisms, including Mycobacterium tuberculosis .
Mode of Action
This compound is activated in an F420-dependent manner . This activation results in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . The compound also exhibits a unique ability to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Pharmacokinetics
The compound’s activation in an f420-dependent manner suggests it may undergo significant metabolic transformations .
Result of Action
The action of this compound results in the formation of significant metabolites and the induction of autophagy in macrophages . These effects contribute to the compound’s ability to kill naturally resistant intracellular bacteria .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the presence of F420-dependent enzymes is crucial for the compound’s activation Additionally, the compound’s ability to induce autophagy suggests that the cellular environment may also play a role in its action
Biochemical Analysis
Biochemical Properties
5-Nitro-1-phenylbenzimidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription. Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by its nitro and phenyl groups, which facilitate binding through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the p53 signaling pathway and inhibiting the NF-κB pathway . Additionally, it can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and promoting cell survival under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit the activity of DNA gyrase by binding to its active site, thereby preventing the enzyme from catalyzing the supercoiling of DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound can activate certain signaling pathways by binding to specific receptors or proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit the growth of certain pathogens . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with nitrobenzene under acidic conditions. One common method is the Phillips synthesis, which uses 4 N hydrochloric acid or glacial acetic acid as the reaction medium. The reaction is carried out at elevated temperatures, often reaching 250–300°C .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be achieved through various methods. These include the use of sulfuric acid or polyphosphoric acid as catalysts, as well as microwave-assisted synthesis, which offers advantages in terms of yield and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-phenylbenzimidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens
Major Products Formed
Reduction: The major product is 5-amino-1-phenylbenzimidazole.
Substitution: Depending on the substituent introduced, various substituted benzimidazole derivatives can be formed
Scientific Research Applications
5-Nitro-1-phenylbenzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: These compounds share a similar benzimidazole core but differ in the substituents attached to the nitrogen atoms.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring and are known for their antiviral and anticancer activities.
Uniqueness
5-Nitro-1-phenylbenzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-nitro-1-phenylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIZJJZDLDWOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353386 | |
Record name | 5-nitro-1-phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15127-88-5 | |
Record name | 5-nitro-1-phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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